Ethyl 4-oxo-4-(3-thienyl)butyrate
Overview
Description
Ethyl 4-oxo-4-(3-thienyl)butyrate: is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a thienyl group attached to a butyrate backbone, which includes a keto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-oxo-4-(3-thienyl)butyrate can be synthesized through several methods. One common approach involves the reaction of 3-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds via a Knoevenagel condensation , followed by cyclization and subsequent esterification to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxo-4-(3-thienyl)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Ethyl 4-oxo-4-(3-thienyl)butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(3-thienyl)butyrate involves its interaction with specific molecular targets and pathways. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the keto and ester groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-oxo-4-(3-thienyl)butyrate can be compared with other similar compounds such as:
Ethyl 4-oxo-4-phenylbutyrate: Similar structure but with a phenyl group instead of a thienyl group.
Ethyl 4-oxo-4-(2-furyl)butyrate: Contains a furan ring instead of a thiophene ring.
Ethyl 4-oxo-4-(3-pyridyl)butyrate: Features a pyridine ring in place of the thiophene ring.
Uniqueness: The presence of the thienyl group in this compound imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
ethyl 4-oxo-4-thiophen-3-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)4-3-9(11)8-5-6-14-7-8/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOHAAXPWQOPDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641866 | |
Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473693-79-7 | |
Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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